molecular formula C25H20ClN3O5 B11079124 (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11079124
M. Wt: 477.9 g/mol
InChI Key: VSTSDHZODUNYBK-FYJGNVAPSA-N
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Description

5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes various functional groups such as chloro, ethoxy, nitrobenzyl, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chloro and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the nitrobenzyl group: This step often involves the use of nitrobenzyl halides and a suitable base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the chloro and ethoxy groups.

Scientific Research Applications

5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The overall effect is a combination of these interactions, leading to the observed biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-benzyl({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amine
  • ETHYL 5-((3-NITROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Uniqueness

5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, ethoxy, nitrobenzyl, and imidazole groups in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C25H20ClN3O5/c1-2-33-22-14-17(13-21-25(30)28-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)34-15-16-7-6-10-19(11-16)29(31)32/h3-14H,2,15H2,1H3,(H,27,28,30)/b21-13+

InChI Key

VSTSDHZODUNYBK-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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